molecular formula C7H10N2O5S2 B086482 Mesulfamide CAS No. 122-89-4

Mesulfamide

Cat. No. B086482
CAS RN: 122-89-4
M. Wt: 266.3 g/mol
InChI Key: AXUWLXLMZKNGIO-UHFFFAOYSA-N
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Description

Mesulfamide is a molecule with the molecular formula C7H10N2O5S2 . It has an average mass of 266.295 Da and a monoisotopic mass of 266.003113 Da . It is also known by other names such as [(4-Sulfamoylphenyl)amino]methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of Mesulfamide consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms . It has a density of 1.7±0.1 g/cm3, a molar refractivity of 57.8±0.4 cm3, and a polar surface area of 143 Å2 .


Physical And Chemical Properties Analysis

Mesulfamide has several physical and chemical properties. It has a density of 1.7±0.1 g/cm3, a molar refractivity of 57.8±0.4 cm3, and a polar surface area of 143 Å2 . It also has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Anticonvulsant and Anxiolytic Activities :

    • Sulfamides like N,N'-dicyclohexylsulfamide and N,N'-diphenethylsulfamide have shown promising results as anticonvulsants and anxiolytics. They inhibit the binding of [(3)H]-flunitrazepam to the benzodiazepine binding site of the GABA(A) receptor, indicating their potential in treating epilepsy and anxiety disorders (Wasowski et al., 2012).
    • Amino acid-derived sulfamides have been designed and synthesized, showing significant anticonvulsant activity in experimental models. This suggests their potential as new antiepileptic drugs (Gavernet et al., 2009).
  • Uroprotective Agent :

    • Mesna (sodium-2-mercaptoethanesulfonate) is used to protect against ifosfamide-induced uroepithelial toxicity. It significantly reduces urinary symptoms and incidences of macrohematuria and microhematuria when administered with ifosfamide (Siu & Moore, 1998).
    • Mesna allows clinical prevention of urotoxic side effects of various cytostatics, including cyclophosphamide and ifosfamide. Its mechanism is based on the formation of nontoxic compounds with acrolein and 4-hydroxy-metabolites, providing regional detoxification in the kidneys and urinary tract (Brock et al., 2004).
  • Chemotherapy and Cancer Treatment :

    • Ifosfamide, an alkylating agent, shows activity in various tumor types, including breast cancer. The use of mesna with ifosfamide increases its safety by avoiding urotoxicity, a major side effect (Sorio et al., 2003).
    • A Phase II trial of ifosfamide and mesna showed modest activity in patients with advanced or recurrent leiomyosarcomas of the uterus, indicating its potential use in specific cancer treatments (Sutton et al., 1992).
  • Polymer Science :

    • N,N'-disubstituted sulfamides have been utilized in applications ranging from medicinal chemistry to anion-binding catalysis. A practical and efficient process to prepare unsymmetrical sulfamides via Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry has been reported, indicating potential utility in non-covalent dynamic networks and material science (Kulow et al., 2020).
  • Environmental and Agricultural Applications :

    • Dimethyl disulfide (DMDS), a soil fumigant used in agricultural systems, has been studied for its effects on microbial communities and soil abiotic factors. It's shown to control soilborne pests and pathogens while not impacting beneficial microorganisms or soil nutrients significantly (Dangi et al., 2014).
  • Gastrointestinal Therapeutics :

    • Mesna has shown potential therapeutic effects on dextran sulfate sodium (DSS)-induced ulcerative colitis in rats, indicating its role in new treatment modalities for inflammatory bowel diseases (Elbatsh et al., 2021).

properties

IUPAC Name

(4-sulfamoylanilino)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O5S2/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWLXLMZKNGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153458
Record name Mesulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesulfamide

CAS RN

122-89-4
Record name 1-[[4-(Aminosulfonyl)phenyl]amino]methanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[4-(aminosulfonyl)phenyl]amino]methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19VNL22L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
СМ Грищук - Матеріали ІХ науково-практичної конференції з …, 2018 - eprints.zu.edu.ua
The purpose of the study was to analyse the program of cost reimbursement for pharmaceutical aid in outpatient settings financed by the charity organization “Hospital cash desk of …
Number of citations: 3 eprints.zu.edu.ua

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